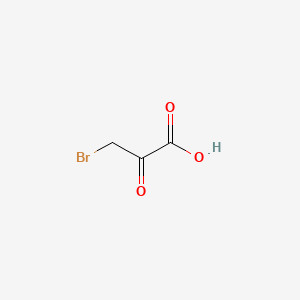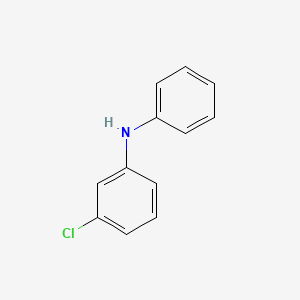
5-羟基癸酸
描述
5-Hydroxydecanoic acid is a chemical compound with the molecular formula C10H20O3 . It is also known by other names such as 5-hydroxy capric acid and ξ-5-Hydroxydecanoic acid . The compound has an average mass of 188.264 Da and a monoisotopic mass of 188.141251 Da .
Molecular Structure Analysis
The empirical formula of 5-Hydroxydecanoic acid is C10H19NaO3 . The structure includes a chain of carbon atoms with a hydroxyl group attached to the fifth carbon atom .Physical And Chemical Properties Analysis
5-Hydroxydecanoic acid is a white to beige powder . It is soluble in water, with a solubility of 10 mg/mL . The compound has a molecular weight of 210.25 .科学研究应用
1. 调节心肌线粒体机制中的作用
Chopra等人(2011年)的研究探讨了5-羟基癸酸(5HD)在逆转脓毒症诱导的心力衰竭中的应用。研究发现,5HD可以逆转线粒体膜通透性的改变,并改善脓毒症模型中的存活率。这表明了它在调节心肌线粒体机制中的潜在作用(Chopra et al., 2011)。
2. 对神经毒性和细胞存活的影响
李等人(2007年)研究了5-羟基癸酸对PC12细胞中神经毒素1-甲基-4-苯基吡啶(MPP+)诱导的细胞毒性的影响。结果显示,5-羟基癸酸减少了细胞死亡和氧化应激,表明其在对抗神经毒性和神经细胞存活研究中的保护作用(Lee et al., 2007)。
3. 抑制缺氧细胞增殖
王等人(2007年)的研究表明了5-羟基癸酸对缺氧人肺动脉平滑肌细胞增殖的抑制作用。这项研究暗示了5-羟基癸酸在肺动脉高压等疾病中的潜在治疗应用(Wang et al., 2007)。
4. 探索β-氧化途径
Hanley等人(2003年,2005年)深入探讨了5-羟基癸酸在β-氧化途径中的代谢。他们的工作突出了5-羟基癸酸的复杂代谢效应及其在抑制线粒体ATP敏感性钾通道中的作用,这可能对与代谢途径和线粒体功能相关的研究产生影响(Hanley et al., 2003),(Hanley等人,2005年)。
5. 绿色化学中的催化脱氧作用
Mensah等人(2020年)对3-羟基癸酸的催化脱氧制备二级醇和烷烃的研究突显了5-羟基癸酸衍生物在绿色化学中的潜在应用。这项研究强调了其在生产食品和香水等行业有价值化合物中的用途(Mensah et al., 2020)。
作用机制
安全和危害
未来方向
Endophytes, organisms that live inside plant tissues, have been recognized as a source for structurally novel and biologically active secondary metabolites . Some medicinal plants that produce pharmaceuticals have been reported to carry endophytes, which could also produce bioactive secondary metabolites . In one study, the medicinal plant Aconitum carmichaeli was selected as a potential source for endophytes . An endophytic microorganism, Aureobasidium pullulans AJF1, harbored in the flower of Aconitum carmichaeli, was cultured on a large scale and extracted with an organic solvent . This study provides useful information that will support studies aimed at clarifying the identity of bioactive constituents and their biological effect, and further the development of 5-Hydroxydecanoic acid .
属性
IUPAC Name |
5-hydroxydecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-6-9(11)7-5-8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHJFKYQYDSOQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10977956 | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxydecanoic acid | |
CAS RN |
624-00-0 | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxydecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10977956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of 5-hydroxydecanoic acid in the context of cardioprotection?
A1: 5-Hydroxydecanoic acid acts primarily as a selective antagonist of mitochondrial ATP-sensitive potassium (mitoKATP) channels. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does 5-hydroxydecanoic acid interact with mitoKATP channels?
A2: While the exact binding site and mechanism are still under investigation, 5-hydroxydecanoic acid is believed to bind to mitoKATP channels, preventing their activation by endogenous ligands or pharmacological agents like diazoxide. [, , , ]
Q3: What are the downstream effects of 5-hydroxydecanoic acid's inhibition of mitoKATP channels in cardiomyocytes?
A3: By inhibiting mitoKATP channels, 5-hydroxydecanoic acid can:
- Block cardioprotective mechanisms: It can abolish the protective effects of ischemic preconditioning (IPC) and pharmacological agents like diazoxide against ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]
- Alter intracellular calcium handling: It can prevent the modulation of intracellular calcium levels that typically occurs during preconditioning or with mitoKATP channel openers, potentially exacerbating calcium overload during ischemia-reperfusion. [, , , ]
- Impair mitochondrial function: Inhibiting mitoKATP channels can disrupt mitochondrial membrane potential, reduce ATP synthesis, and promote the opening of the mitochondrial permeability transition pore (mPTP), contributing to cell death. [, , , , , , ]
Q4: What is the role of mitoKATP channels in cardioprotection, and why is their inhibition by 5-hydroxydecanoic acid detrimental?
A4: MitoKATP channels are believed to play a key role in cardioprotective mechanisms by:
Q5: What is the molecular formula, weight, and structure of 5-hydroxydecanoic acid?
A5:
Q6: Has the structure-activity relationship (SAR) of 5-hydroxydecanoic acid been explored in relation to its mitoKATP channel blocking activity?
A6: While detailed SAR studies are limited in the provided literature, some studies suggest that the length of the carbon chain and the position of the hydroxyl group are essential for the inhibitory activity of 5-hydroxydecanoic acid on mitoKATP channels. [, ]
Q7: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of 5-hydroxydecanoic acid?
A7: The provided literature primarily focuses on the pharmacological effects of 5-hydroxydecanoic acid in experimental settings, typically using in vitro or ex vivo models. Detailed information regarding its absorption, distribution, metabolism, excretion, and in vivo efficacy in humans is not extensively covered.
Q8: In what experimental models has 5-hydroxydecanoic acid been used to study cardioprotection?
A8: The research predominantly employs the following models:
- Isolated perfused hearts (Langendorff preparation): This ex vivo model allows for the assessment of cardiac function, infarct size, and the effects of various interventions, including 5-hydroxydecanoic acid, on ischemia-reperfusion injury. [, , , , , , , , , , , , , , , , , , , , ]
- Isolated cardiac myocytes: This in vitro model enables the investigation of cellular mechanisms, calcium handling, and electrophysiological changes in response to 5-hydroxydecanoic acid and other interventions. [, , , ]
- In vivo models of myocardial infarction: Some studies use animal models of induced myocardial infarction to assess the effects of 5-hydroxydecanoic acid on infarct size, cardiac function, and survival. [, , , , , , , ]
Q9: What are the key findings regarding the effects of 5-hydroxydecanoic acid in these experimental models?
A9: Consistent findings across studies demonstrate that 5-hydroxydecanoic acid:
- Abolishes the cardioprotective effects of IPC and mitoKATP channel openers: This reinforces its role as a selective mitoKATP channel antagonist. [, , , , , , , , , , , , , , , , , , , , ]
- Exacerbates ischemia-reperfusion injury: It can worsen cardiac function, increase infarct size, and promote cell death when administered before or during ischemia. [, , , , , , , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


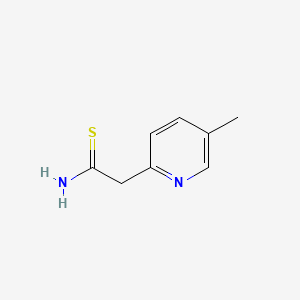
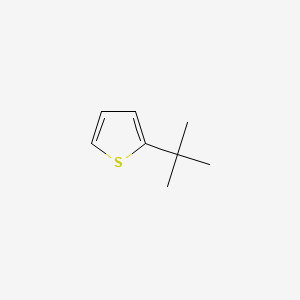
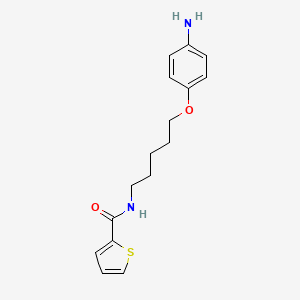
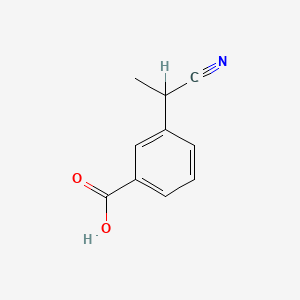

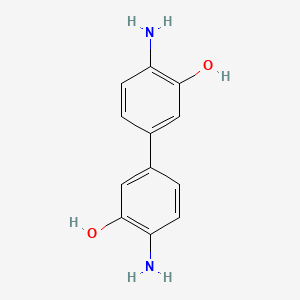
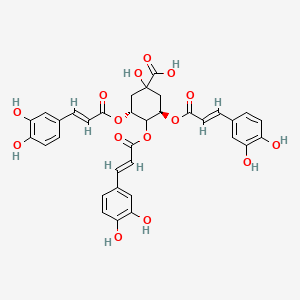
![3-{7-[(2-{[(Octadecylcarbamoyl)oxy]methyl}prop-2-en-1-yl)oxy]-7-oxoheptyl}-1,3-thiazol-3-ium bromide](/img/structure/B1664589.png)

![n-[3-(Hydroxymethyl)phenyl]acetamide](/img/structure/B1664591.png)

